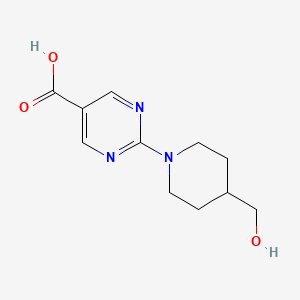

2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-7-8-1-3-14(4-2-8)11-12-5-9(6-13-11)10(16)17/h5-6,8,15H,1-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTDNJBGIGCHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid, also known by its CAS number 1022927-90-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, along with relevant case studies and research findings.

- Molecular Formula : C11H15N3O3

- Molecular Weight : 237.26 g/mol

- CAS Number : 1022927-90-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of pyrimidine compounds, including this compound. The biological activity was evaluated using human lung adenocarcinoma A549 cells, with findings indicating variable cytotoxic effects depending on structural modifications.

Key Findings:

- In Vitro Studies : The compound exhibited weak anticancer activity with a post-treatment viability of 78–86% at a concentration of 100 µM when tested against A549 cells. This suggests limited efficacy as a standalone anticancer agent .

- Structure-Dependent Activity : The conversion of the compound into different derivatives, such as hydrazides and hydrazones, showed improved anticancer activities. For instance, the incorporation of specific substituents like phenyl rings enhanced the cytotoxicity towards cancerous cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Structure Modification | A549 Cell Viability (%) | Notes |

|---|---|---|---|

| 1 | Base Compound | 78–86 | Weak activity |

| 4 | Hydrazide | Not specified | Moderate activity |

| 6 | 4-Chlorophenyl | 64 | Enhanced activity |

| 8 | 4-Dimethylamino | Significant reduction | Most potent |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects against multidrug-resistant pathogens.

Key Findings:

- Resistance Profiles : The compound demonstrated promising antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights its potential as a scaffold for developing new antimicrobial agents .

- Broad Spectrum Activity : Testing against various pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa indicated that the compound could be effective against a range of clinically significant bacteria .

Table 2: Antimicrobial Efficacy Against Resistant Strains

| Pathogen | Resistance Type | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Linezolid-resistant | Effective |

| Klebsiella pneumoniae | Carbapenem-resistant | Effective |

| Pseudomonas aeruginosa | Multidrug-resistant | Effective |

Case Studies

- Study on Anticancer Properties : In a study assessing the structure-activity relationship (SAR) of pyrimidine derivatives, it was found that modifications significantly impacted both the anticancer and cytotoxic profiles of the compounds tested .

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of various derivatives against resistant strains, confirming that certain structural features enhance efficacy against specific pathogens .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that compounds similar to 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid exhibit antiviral properties, particularly against RNA viruses. This compound's structure may enhance its ability to inhibit viral replication mechanisms.

- Neuropharmacology : The piperidine moiety in the compound suggests potential applications in neuropharmacology. Studies have shown that derivatives can modulate neurotransmitter systems, indicating possible use in treating neurological disorders such as depression or anxiety.

- Anticancer Research : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its ability to interfere with cellular pathways involved in proliferation and survival makes it a candidate for further investigation in oncology.

Biochemical Applications

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in metabolic pathways. For example, it may serve as an inhibitor for enzymes involved in nucleotide synthesis, which is vital for rapidly dividing cells.

- Bioconjugation : The hydroxymethyl group allows for bioconjugation with other biomolecules, facilitating the development of targeted drug delivery systems. This application is particularly relevant in creating more effective therapeutics with reduced side effects.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds exhibited significant antiviral activity against the influenza virus. The study highlighted the importance of substituents on the pyrimidine ring and their impact on biological activity.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications to the piperidine structure could enhance binding affinity and selectivity, suggesting therapeutic potential for mood disorders.

Case Study 3: Anticancer Mechanisms

A recent publication in Cancer Research outlined how pyrimidine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This study emphasized the role of structural modifications in enhancing anticancer activity.

Summary Table of Applications

| Application Area | Potential Uses | Relevant Studies |

|---|---|---|

| Antiviral Activity | Inhibition of RNA viruses | Journal of Medicinal Chemistry |

| Neuropharmacology | Treatment for mood disorders | University Research |

| Anticancer Research | Induction of apoptosis in cancer cells | Cancer Research |

| Enzyme Inhibition | Modulation of metabolic pathways | Biochemical Journal |

| Bioconjugation | Targeted drug delivery systems | Drug Delivery Science |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Differences

The table below highlights key differences between the target compound and its analogs:

Key Observations

Piperidine vs.

Hydroxymethyl vs. Hydroxyl Groups : The hydroxymethyl group in the target compound introduces an additional methylene spacer compared to the hydroxyl group in 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid. This may enhance solubility in polar solvents while retaining hydrogen-bonding capacity .

Carboxylic Acid vs. Ethyl Ester : The carboxylic acid group in the target compound increases acidity (pKa ~2–3) compared to ethyl ester derivatives (e.g., and ), which are more lipophilic and metabolically stable .

Trifluoromethyl Substituents : The trifluoromethyl groups in ’s compound significantly enhance lipophilicity and electron-withdrawing effects, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Aminomethyl Modification: Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate () introduces a basic amine, enabling salt formation and enhanced interaction with anionic biological targets .

Méthodes De Préparation

Synthetic Route and Key Intermediates

The preparation of 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic synthesis, starting from commercially available precursors such as piperidin-4-ylmethanol and pyrimidine carboxylate derivatives.

Stage 1: Coupling Reaction

Piperidin-4-ylmethanol is reacted with potassium carbonate in a mixed solvent system of N,N-dimethylformamide (DMF) and acetonitrile (MeCN) at room temperature. This step activates the nucleophile and prepares it for substitution.Stage 2: Nucleophilic Substitution

The activated piperidin-4-ylmethanol intermediate is then reacted with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate under similar solvent conditions. This substitution introduces the pyrimidine moiety onto the piperidine ring.Stage 3: Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed under mild basic conditions (e.g., 1 M aqueous NaOH in methanol/THF) to yield the target carboxylic acid this compound with high yield and purity.

Detailed Reaction Conditions and Yields

Alternative Synthetic Strategies and Analogues

Research into related pyrimidine derivatives has employed parallel synthesis techniques to generate libraries of substituted pyrimidine carboxamides. These methods involve:

Conversion of itaconic acid derivatives to pyrimidine carboxylic acids via multi-step transformations including Masamune-Claisen condensation and cyclization with amidines.

Activation of carboxylic acids with bis(pentafluorophenyl) carbonate in acetonitrile to form reactive esters, followed by amidation with various amines to yield diverse analogues.

Although these methods focus on analogues with different substituents, the core preparation of the pyrimidine-5-carboxylic acid scaffold remains similar and can be adapted for the target compound.

Research Findings on Reaction Optimization

The coupling reaction of piperidin-4-ylmethanol with pyrimidine esters proceeds efficiently in mixed DMF/MeCN solvents with potassium carbonate as base, achieving near-quantitative yields.

Hydrolysis conditions are mild, avoiding decomposition of sensitive functional groups such as the hydroxymethyl substituent on the piperidine ring.

Parallel amidation strategies using activated carboxylic acid intermediates have demonstrated high yields (up to 100%) and purities (80-100%) for related compounds, suggesting robust applicability in synthesizing derivatives.

Summary Table of Key Preparation Steps

Q & A

Q. What are the common synthetic routes for 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid?

The compound is typically synthesized via nucleophilic substitution reactions between pyrimidine-5-carboxylic acid derivatives and functionalized piperidine intermediates. For example, 4-hydroxymethylpiperidine can react with halogenated pyrimidine-carboxylic acid under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the target compound . One-step protocols using catalytic p-toluenesulfonic acid have also been reported for analogous piperidine-pyrimidine hybrids, suggesting potential optimization pathways .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm, pyrimidine carbons at ~160 ppm) .

- ESI-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z 223.23 for C₁₀H₁₃N₃O₃) .

- IR spectroscopy : To identify functional groups such as carboxylic acid (C=O stretch at ~1620 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in aqueous solutions?

The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol) but limited solubility in water. Stability studies indicate sensitivity to prolonged exposure to light or high humidity, necessitating storage under inert conditions (argon, desiccator) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s acetylcholinesterase inhibitory activity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding interactions with acetylcholinesterase (AChE). For structurally related pyrimidine derivatives, piperidine substitutions at the 4-position enhance hydrophobic interactions with the AChE gorge, while the hydroxymethyl group may improve water solubility without compromising binding affinity . Free energy perturbation (FEP) calculations can further refine substituent effects on potency .

Q. What strategies address low yields in multi-step synthesis of this compound?

Low yields often arise from steric hindrance during piperidine-pyrimidine coupling. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Protecting group chemistry : Temporarily masking the hydroxymethyl group (e.g., with tert-butyldimethylsilyl ether) to prevent side reactions .

- Catalytic optimization : Using Pd/C or CuI to accelerate cross-coupling steps .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s pharmacological profile?

Systematic SAR studies on pyrimidine-piperidine hybrids reveal that:

- Hydroxymethyl vs. methyl groups : Hydroxymethyl enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic methyl groups .

- Pyrimidine ring substitution : Electron-withdrawing groups at the 5-position (e.g., carboxylic acid) improve AChE binding, while bulky substituents at the 2-position decrease activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?

Discrepancies may arise from variations in reaction scale, purification methods, or solvent quality. For example, yields of 45–60% in small-scale reactions (≤1 mmol) often drop to 20–30% at larger scales due to inefficient mixing or thermal gradients . Reproducibility can be improved by standardizing reaction conditions (e.g., inert atmosphere, solvent drying) and validating purity via HPLC .

Methodological Guidance

Q. What protocols are recommended for assessing the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Plasma stability : Use human plasma incubation followed by protein precipitation and quantification of intact compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.